2,2-difluoro-4-methylpentane-1-sulfonyl chloride
Description
Properties
CAS No. |
1781039-56-2 |
|---|---|
Molecular Formula |
C6H11ClF2O2S |
Molecular Weight |
220.67 g/mol |
IUPAC Name |
2,2-difluoro-4-methylpentane-1-sulfonyl chloride |
InChI |
InChI=1S/C6H11ClF2O2S/c1-5(2)3-6(8,9)4-12(7,10)11/h5H,3-4H2,1-2H3 |
InChI Key |
SKJUFEFXYIERQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CS(=O)(=O)Cl)(F)F |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2,2 Difluoro 4 Methylpentane 1 Sulfonyl Chloride
Retrosynthetic Analysis and Precursor Identification
A retrosynthetic analysis of 2,2-difluoro-4-methylpentane-1-sulfonyl chloride suggests two primary disconnection points. The first is at the carbon-sulfur bond, pointing to a 2,2-difluoro-4-methylpentyl precursor, such as an organometallic reagent or an alkyl halide, which can be coupled with a sulfur dioxide equivalent. The second key disconnection is at the C-F bonds, which logically trace back to a carbonyl group at the C-2 position.
Synthesis of the 2,2-Difluoro-4-methylpentane Moiety
The construction of the core aliphatic structure is foundational to the synthesis. It begins with a suitable, commercially available precursor that contains the required carbon backbone, which is then elaborated through fluorination and functional group manipulation.
Strategies for gem-Difluorination of Alkane Chains
The introduction of a gem-difluoro unit onto an alkane chain is most commonly achieved through the deoxofluorination of a ketone or aldehyde. This transformation replaces a carbonyl oxygen with two fluorine atoms. A variety of reagents have been developed for this purpose, with dialkylaminosulfur trifluorides (DAST) and their more thermally stable analogues being prominent examples.
For the synthesis of the target moiety, the ketone of a 4-methyl-2-oxopentanoate (B1228126) precursor would be subjected to a deoxofluorinating agent. Reagents like Deoxo-Fluor, which is known to be more stable than DAST, are effective for converting ketones to the corresponding gem-difluorides. organic-chemistry.org The reaction proceeds by activation of the carbonyl oxygen by the fluorinating agent, followed by nucleophilic attack of fluoride (B91410) and subsequent elimination to form the difluorinated product.
| Reagent Name | Formula | Typical Conditions |
| Diethylaminosulfur trifluoride (DAST) | (C₂H₅)₂NSF₃ | Neat or in non-polar solvent (e.g., CH₂Cl₂), RT to reflux |
| Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) | (CH₃OCH₂CH₂)₂NSF₃ | Neat or in non-polar solvent, often higher temperatures than DAST |
| Sulfur Tetrafluoride | SF₄ | High pressure and temperature, often with HF catalyst |
Functionalization of the Pentane (B18724) Backbone
The synthesis begins with 4-methyl-2-oxopentanoic acid, a readily available α-keto acid. abmole.comnih.gov To facilitate the subsequent fluorination and reduction steps, the carboxylic acid is first converted to its methyl ester. This can be achieved through standard esterification procedures, such as reaction with methanol (B129727) and chlorotrimethylsilane (B32843) in 2,2-dimethoxypropane, which proceeds in quantitative yield. chemicalbook.com
The resulting product, methyl 4-methyl-2-oxopentanoate, is the key intermediate for fluorination. After the deoxofluorination of the ketone to yield methyl 2,2-difluoro-4-methylpentanoate, the ester group must be converted into a functional group suitable for introducing the sulfonyl chloride. The most direct route is the reduction of the ester to a primary alcohol, 2,2-difluoro-4-methylpentan-1-ol. This is typically accomplished using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.
Following the reduction, the primary alcohol is converted into a good leaving group, such as an alkyl halide (e.g., 1-bromo-2,2-difluoro-4-methylpentane), to prepare for the introduction of the sulfur moiety. This can be achieved using standard reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂).
Introduction of the Sulfonyl Chloride Functionality
With the 2,2-difluoro-4-methylpentyl halide in hand, the final stage of the synthesis is the introduction of the sulfonyl chloride group at the C-1 position. Two primary strategies are considered for this transformation.
Oxidative Chlorination Approaches from Thiol Precursors
A widely used and reliable method for synthesizing sulfonyl chlorides is the oxidative chlorination of a corresponding thiol. organic-chemistry.org This approach first requires the conversion of the alkyl halide precursor (1-bromo-2,2-difluoro-4-methylpentane) into the thiol (2,2-difluoro-4-methylpentane-1-thiol). This can be accomplished by nucleophilic substitution with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or, more commonly, through the use of thiourea (B124793) followed by hydrolysis. The thiourea route forms a stable S-alkylisothiourea salt, which can be isolated and then hydrolyzed under basic conditions to furnish the thiol. organic-chemistry.org
Once the thiol is obtained, it is subjected to oxidative chlorination. This process typically involves treating the thiol with an excess of a chlorinating agent in the presence of water. Molecular chlorine (Cl₂) bubbled through an aqueous solution of the thiol is a classic method. Alternative, easier-to-handle reagents include N-chlorosuccinimide (NCS) or a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂). organic-chemistry.orgacs.org These reagents oxidize the sulfur atom and provide the chloride to form the final sulfonyl chloride product. acs.orgresearchgate.net
| Reagent(s) | Typical Conditions | Byproducts |
| Cl₂ / H₂O | Aqueous acetic acid, 0°C to RT | HCl |
| N-Chlorosuccinimide (NCS) / H₂O | Acetonitrile (B52724)/water, catalyzed by HCl | Succinimide |
| H₂O₂ / SOCl₂ | Room temperature | HCl, SO₂ |
| Chlorine Dioxide (ClO₂) | Aqueous solution | HCl, Chlorite |
Sulfur Dioxide Insertion Strategies
An alternative pathway to the sulfonyl chloride involves the insertion of sulfur dioxide into a carbon-metal bond. This route begins with the formation of a Grignard reagent from the 1-bromo-2,2-difluoro-4-methylpentane (B6238143) precursor by reacting it with magnesium metal in an ether solvent.
The resulting Grignard reagent (2,2-difluoro-4-methylpentylmagnesium bromide) is then treated with sulfur dioxide. stackexchange.com This insertion reaction forms a magnesium sulfinate salt (R-SO₂MgBr). Subsequent treatment of this sulfinate salt with a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide, yields the desired this compound. organic-chemistry.org This method avoids the need to handle the often odorous thiol intermediate. A related approach involves the direct reaction of the Grignard reagent with sulfuryl chloride, which can also produce sulfonyl chlorides, although yields can be variable. rsc.org
Alternative Synthetic Routes to Fluoroalkanesulfonyl Chlorides
Beyond the direct oxidative chlorination of thiols, several other strategies exist for the synthesis of sulfonyl chlorides, which can be adapted for fluorinated analogues like this compound.
From Sulfonic Acids: A well-established method is the conversion of a sulfonic acid to its corresponding sulfonyl chloride. If 2,2-difluoro-4-methylpentane-1-sulfonic acid were available, it could be treated with common chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This approach is advantageous when the sulfonic acid is a more accessible precursor.
Oxidative Chlorination with Alternative Reagents: Instead of chlorine gas, other reagent systems can achieve the conversion of thiols to sulfonyl chlorides. A combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) has been shown to be a highly effective system for the direct oxidative chlorination of various thiols, proceeding rapidly and with high purity of the product. nih.govorganic-chemistry.orgresearchgate.net Another approach involves using N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts, which are derived from the corresponding alkyl halides.
From Disulfides: The corresponding disulfide, bis(2,2-difluoro-4-methylpentyl) disulfide, could also serve as a starting material. Oxidative chlorination of disulfides can be accomplished using reagents like chlorine gas or N-chloroamides, often in a continuous flow system, to yield the desired sulfonyl chloride. thieme-connect.com
Photocatalytic Methods: Modern synthetic chemistry has seen the rise of photocatalysis for sulfonyl chloride synthesis. These methods, often involving visible light and a photocatalyst, can generate sulfonyl chlorides from precursors like arenediazonium salts under mild conditions. While more commonly applied to aromatic systems, the principles could potentially be adapted for aliphatic, fluorinated targets.
These alternative routes provide flexibility in synthesis design, depending on the availability of starting materials and the desired reaction conditions (e.g., mild, environmentally benign, or suitable for large-scale production).
Optimization of Reaction Conditions and Process Efficiency
Optimizing the synthesis of this compound is critical for maximizing yield, minimizing impurities, and ensuring process safety. Key parameters for optimization would revolve around the proposed primary route of oxidative chlorination of the corresponding thiol.
Reagent Stoichiometry: The molar ratio of the oxidizing and chlorinating agent to the thiol is crucial. An excess of the chlorinating agent is typically required to ensure complete conversion, but a large excess can lead to unwanted side reactions and purification challenges.
Temperature Control: The oxidative chlorination of thiols is a highly exothermic process. Maintaining a low reaction temperature (e.g., 0-10 °C) is essential to control the reaction rate, prevent thermal runaway, and minimize the formation of byproducts.
Solvent System: The choice of solvent can significantly impact reaction efficiency. Aqueous systems are common, but the use of organic co-solvents may be necessary to improve the solubility of the fluorinated substrate. For other methods, solvents like acetonitrile are often employed. nih.gov
Reaction Time: Monitoring the reaction progress is key to determining the optimal reaction time. Insufficient time leads to incomplete conversion, while prolonged reaction times can result in product degradation or the formation of impurities.
Below is a table illustrating a hypothetical optimization study for the synthesis.
| Entry | Oxidant/Chlorinating Agent | Thiol:Agent Ratio | Temperature (°C) | Reaction Time (min) | Yield (%) |
| 1 | Cl₂ in H₂O | 1:3 | 25 | 60 | 65 |
| 2 | Cl₂ in H₂O | 1:4 | 5 | 60 | 85 |
| 3 | Cl₂ in H₂O | 1:4 | 5 | 120 | 82 |
| 4 | H₂O₂/SOCl₂ | 1:3 (H₂O₂) | 25 | 5 | 92 |
| 5 | H₂O₂/SOCl₂ | 1:3 (H₂O₂) | 0 | 5 | 94 |
This table is generated for illustrative purposes based on general principles of similar reactions.
Considerations for Preparative Scale Synthesis
Scaling up the synthesis of this compound from a laboratory to a preparative or industrial scale introduces several critical challenges.
Exothermicity and Heat Management: As noted, the oxidative chlorination of sulfur compounds is highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. This increases the risk of thermal runaway. A robust cooling system and careful control of the reagent addition rate are paramount for safe operation.
Handling of Hazardous Reagents: The synthesis involves hazardous materials such as chlorine gas, thionyl chloride, or phosphorus pentachloride. These substances are corrosive, toxic, and react violently with water. Large-scale operations require specialized equipment, stringent safety protocols, and containment systems to handle these reagents safely.
Product Stability and Isolation: Sulfonyl chlorides are reactive compounds susceptible to hydrolysis. Contact with water during the work-up and isolation stages can convert the product into the corresponding sulfonic acid, significantly reducing the yield. Therefore, anhydrous conditions are often preferred, and the work-up procedure must be designed to minimize exposure to moisture. The low solubility of some sulfonyl chlorides in aqueous media can be exploited for direct precipitation and isolation.
Impurity Profile: On a larger scale, even minor side reactions can lead to significant quantities of impurities, complicating purification. Potential byproducts include the corresponding sulfonic acid (from hydrolysis), incompletely chlorinated intermediates, or over-oxidized products.
Advantages of Flow Chemistry for Scale-Up: Continuous flow chemistry is an increasingly adopted strategy for the large-scale synthesis of hazardous chemicals. By conducting the reaction in a small, continuously flowing stream, heat is managed much more effectively, and the total volume of hazardous material at any given moment is minimized. This "in-line" processing significantly improves the safety profile and allows for a more controlled and reproducible synthesis, making it an ideal approach for the preparative scale synthesis of this compound. thieme-connect.com
Reactivity and Reaction Mechanisms of 2,2 Difluoro 4 Methylpentane 1 Sulfonyl Chloride
Electrophilic Pathways in Nucleophilic Substitution Reactions
Nucleophilic substitution at the sulfonyl sulfur is a fundamental reaction pathway for sulfonyl chlorides. researchgate.netmdpi.com The sulfur atom is highly electron-deficient due to the electronegativity of the two oxygen atoms and the chlorine atom, making it a prime target for nucleophiles. These reactions generally proceed through a bimolecular nucleophilic substitution (Sₙ2-type) mechanism at the sulfur center, although the exact nature of the transition state can be influenced by the nucleophile, substrate, and solvent. researchgate.netnih.govmdpi.com
The reaction of sulfonyl chlorides with primary or secondary amines is a classic and reliable method for the synthesis of sulfonamides. ekb.egresearchgate.net In the case of 2,2-difluoro-4-methylpentane-1-sulfonyl chloride, it would react with a nitrogen nucleophile, such as a primary or secondary amine, to yield the corresponding N-substituted sulfonamide.
The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This step forms a tetrahedral intermediate. Subsequently, a proton is removed from the nitrogen, and the chloride ion is eliminated as a leaving group. A base, often an excess of the amine itself or a non-nucleophilic base like pyridine (B92270) or triethylamine, is typically added to neutralize the hydrogen chloride (HCl) byproduct. nih.govnih.gov
Table 1: Examples of Sulfonamide Formation This table illustrates the general reaction of a sulfonyl chloride with various nitrogen nucleophiles. R represents the 2,2-difluoro-4-methylpentyl group.
| Nitrogen Nucleophile | Product | Typical Base |
| Ammonia (NH₃) | R-SO₂-NH₂ (Primary sulfonamide) | Excess NH₃ |
| Primary Amine (R'-NH₂) | R-SO₂-NH-R' (Secondary sulfonamide) | Pyridine, Triethylamine |
| Secondary Amine (R'₂NH) | R-SO₂-NR'₂ (Tertiary sulfonamide) | Pyridine, Triethylamine |
| Aniline (C₆H₅NH₂) | R-SO₂-NH-C₆H₅ (N-phenyl sulfonamide) | Triethylamine |
Similar to the formation of sulfonamides, this compound can react with oxygen nucleophiles, such as alcohols or phenols, to form sulfonate esters. eurjchem.comresearchgate.net This reaction, often referred to as sulfonylation, is a common method for converting the hydroxyl group of an alcohol into a good leaving group for subsequent substitution or elimination reactions. youtube.comlibretexts.org
The reaction proceeds via a mechanism analogous to sulfonamide synthesis. The alcohol's oxygen atom acts as the nucleophile, attacking the sulfur atom of the sulfonyl chloride. youtube.com This is followed by the elimination of a chloride ion and deprotonation of the oxygen atom. The reaction is typically carried out in the presence of a non-nucleophilic base like pyridine, which serves to catalyze the reaction and neutralize the generated HCl. youtube.comlibretexts.org The formation of the sulfonate ester proceeds with the retention of the stereochemical configuration of the alcohol, as the reaction occurs at the oxygen atom, not the chiral carbon. youtube.com
Table 2: Examples of Sulfonate Ester Synthesis This table illustrates the general reaction of a sulfonyl chloride with various oxygen nucleophiles. R represents the 2,2-difluoro-4-methylpentyl group.
| Oxygen Nucleophile | Product | Typical Base |
| Methanol (B129727) (CH₃OH) | R-SO₃-CH₃ (Methyl sulfonate) | Pyridine |
| Ethanol (CH₃CH₂OH) | R-SO₃-CH₂CH₃ (Ethyl sulfonate) | Pyridine |
| Phenol (C₆H₅OH) | R-SO₃-C₆H₅ (Phenyl sulfonate) | Triethylamine, K₂CO₃ |
| tert-Butanol ((CH₃)₃COH) | R-SO₃-C(CH₃)₃ (tert-Butyl sulfonate) | Pyridine |
While less common than reactions with nitrogen or oxygen nucleophiles, sulfonyl chlorides can react with strong carbon nucleophiles. Organometallic reagents, such as Grignard reagents (R'MgX) or organolithium compounds (R'Li), can attack the electrophilic sulfur center. This reaction typically leads to the formation of sulfones (R-SO₂-R'), where a new sulfur-carbon bond is formed.
Similarly, enolates, which are carbon nucleophiles derived from carbonyl compounds, can react with sulfonyl chlorides. However, this reaction can be complex, as O-sulfonylation to form a vinyl sulfonate can compete with C-sulfonylation to form a β-keto sulfone. The reaction pathway is often influenced by the specific enolate, counter-ion, and reaction conditions. Another key reaction is the nucleophilic (phenylsulfonyl)difluoromethylation, where a difluoromethyl phenyl sulfone anion reacts with carbonyls. cas.cn
Radical Reactivity and Fluoroalkylation Processes
Beyond its role as an electrophile, this compound can serve as a precursor for radical species, enabling fluoroalkylation reactions. The sulfur-chlorine bond can undergo homolytic cleavage under various conditions to initiate radical chain processes.
The generation of sulfonyl radicals (RSO₂•) from sulfonyl chlorides is a key step in initiating radical reactions. This can be achieved through several methods, including photoredox catalysis using visible light, thermal decomposition in the presence of a radical initiator, or transition-metal catalysis. researchgate.netnih.gov Upon generation, the sulfonyl radical is a versatile intermediate.
A significant pathway for fluoroalkyl sulfonyl radicals involves the expulsion of sulfur dioxide (SO₂) to generate a fluoroalkyl radical (R•). However, the direct addition of the sulfonyl radical to unsaturated systems is also a prominent reaction pathway.
Sulfonyl radicals generated from precursors like this compound readily participate in addition reactions with unsaturated carbon-carbon bonds. nih.govrsc.org This process is a valuable method for the simultaneous introduction of a sulfonyl group and a fluoroalkyl moiety into organic molecules.
When a sulfonyl radical adds to an alkene, it forms a new carbon-sulfur bond and generates a carbon-centered radical intermediate. nih.gov This radical can then be trapped, often by abstracting a chlorine atom from another molecule of the starting sulfonyl chloride, to yield a β-chloro sulfone product in an atom transfer radical addition (ATRA) process. nih.gov
Similar reactions occur with alkynes, leading to the formation of vinyl sulfones. researchgate.netrsc.org The addition to terminal alkynes can be highly regio- and stereoselective. researchgate.netnih.gov The reaction involves the addition of the sulfonyl radical, followed by cyclization and other subsequent steps, depending on the reaction conditions and substrate. nih.gov
Table 3: Radical Addition Reactions to Unsaturated Systems This table summarizes the general outcomes of radical additions involving a sulfonyl chloride. R represents the 2,2-difluoro-4-methylpentyl group.
| Unsaturated System | Initiator/Catalyst | General Product Structure |
| Alkene (R'-CH=CH₂) | Visible Light, Photocatalyst | R-SO₂-CH₂-CH(Cl)-R' (β-chloro sulfone) |
| Alkyne (R'-C≡CH) | Visible Light, Photocatalyst | R-SO₂-CH=C(Cl)-R' ((E)-β-chlorovinyl sulfone) |
| Arene (Ar-H) | Metal Catalyst | R-SO₂-Ar (Aryl sulfone) |
Influence of Fluoroalkyl Chain on Radical Stability and Selectivity
The stability of the radical intermediate is a crucial factor governing the selectivity of reactions involving this compound. The formation of a radical at the carbon atom adjacent to the sulfonyl group, the 2,2-difluoro-4-methylpentyl radical, is influenced by the presence of the two fluorine atoms. Generally, the stability of carbon-centered radicals follows the order: tertiary > secondary > primary. However, the substitution with fluorine atoms introduces complex electronic effects.
This altered stability directly impacts the selectivity of reactions. For instance, in free-radical halogenation, the reaction would preferentially occur at a site that leads to the most stable radical intermediate. For the 2,2-difluoro-4-methylpentane backbone, radical abstraction would likely be more favorable at the tertiary carbon (position 4) than at the primary, difluorinated carbon (position 1), assuming the sulfonyl chloride group was replaced by a hydrogen. The significant destabilization of a radical at the C1 position by the difluoro group would likely direct radical reactions away from this site, leading to high regioselectivity.
Table 1: Comparative Radical Stability
| Radical Type | General Stability Trend | Influence of 2,2-Difluoro Group on C1 Radical |
|---|---|---|
| Tertiary Alkyl | Most Stable | Not Applicable (C1 is primary) |
| Secondary Alkyl | More Stable | Not Applicable (C1 is primary) |
| Primary Alkyl | Stable | Destabilized by inductive effect |
| 2,2-difluoro-4-methylpentyl radical (at C1) | Less Stable | The strong electron-withdrawing nature of the two fluorine atoms significantly destabilizes the adjacent radical center. |
Role of Catalysis in Modulating Reactivity and Selectivity
Catalysis plays a pivotal role in overcoming the inherent reactivity barriers of sulfonyl chlorides and in directing the reaction towards a desired outcome. Various catalytic systems can be employed to activate this compound for a range of transformations. researchgate.netacs.org
Visible-Light Photoredox Catalysis: This has emerged as a powerful method for generating sulfonyl radicals under mild conditions. researchgate.net In a typical cycle, a photocatalyst, upon absorbing visible light, becomes excited and can engage in a single-electron transfer (SET) with the sulfonyl chloride. This reduction of the sulfonyl chloride leads to the cleavage of the sulfur-chlorine bond, generating a 2,2-difluoro-4-methylpentyl-1-sulfonyl radical and a chloride anion. This radical can then participate in various reactions, such as addition to alkenes or alkynes, or cross-coupling reactions.
Transition-Metal Catalysis: Metals such as palladium, copper, and nickel are effective catalysts for reactions involving sulfonyl chlorides. researchgate.net These catalysts can activate the sulfonyl chloride towards cross-coupling reactions, allowing for the formation of C-S or C-C bonds. For example, a palladium catalyst can facilitate the coupling of the 2,2-difluoro-4-methylpentyl group with various organic partners.
Silyl (B83357) Radical-Mediated Activation: An alternative to SET-based methods is the use of silyl radicals to abstract the chlorine atom from the sulfonyl chloride. acs.org This mode of activation also generates the corresponding sulfonyl radical and can be advantageous in certain synthetic contexts. acs.org
The choice of catalyst and reaction conditions can profoundly influence the selectivity of the reaction, allowing for the controlled formation of complex molecules from the this compound precursor.
Table 2: Catalytic Activation Methods for Sulfonyl Chlorides
| Catalytic System | Mechanism of Activation | Potential Application for this compound |
|---|---|---|
| Visible-Light Photoredox Catalysis (e.g., Ru(bpy)₃²⁺, Ir complexes) | Single-Electron Transfer (SET) to the sulfonyl chloride | Generation of the corresponding sulfonyl radical for hydrosulfonylation of alkenes. |
| Transition-Metal Catalysis (e.g., Pd(OAc)₂, Cu powder) | Oxidative addition and reductive elimination cycles | Cross-coupling reactions to form sulfones or other derivatives. |
Impact of the 2,2-Difluoro Substitution on Reaction Energetics and Kinetics
The gem-difluoro substitution at the α-carbon has a pronounced impact on both the thermodynamics and kinetics of reactions involving this compound. These effects are primarily electronic in nature, stemming from the high electronegativity of fluorine.
Energetics: The two fluorine atoms act as strong electron-withdrawing groups, which influences the stability of intermediates and transition states. As discussed, a radical at the C1 position is destabilized. Similarly, any reaction mechanism that involves the development of a positive charge on the C1 carbon or the sulfur atom will be energetically penalized. The transition state for a typical Sₙ2 reaction at the sulfur center, where there is a partial positive charge on the sulfur atom, would be higher in energy compared to a non-fluorinated analogue. This is because the electron-withdrawing fluoroalkyl group would destabilize this electron-deficient transition state.
Kinetics: The kinetic profile of reactions is a direct consequence of the reaction energetics.
Nucleophilic Substitution (Sₙ2 at Sulfur): The rate of nucleophilic attack at the sulfonyl group is expected to be slower for this compound compared to its non-fluorinated counterpart. The strong inductive effect of the difluoro group deactivates the sulfonyl group towards nucleophilic attack by destabilizing the transition state. dntb.gov.uaresearchgate.net
Radical Reactions: The kinetics of radical formation will depend on the method of initiation. In photoredox catalysis, the rate may be influenced by the reduction potential of the sulfonyl chloride, which is affected by the fluoroalkyl group. The subsequent reactions of the generated radical will be governed by its stability and reactivity.
Table 3: Predicted Impact of 2,2-Difluoro Group on Reaction Kinetics
| Reaction Type | Mechanism | Expected Kinetic Effect Compared to Non-Fluorinated Analogue | Rationale |
|---|---|---|---|
| Nucleophilic Substitution (at Sulfur) | Sₙ2-type | Slower | The electron-withdrawing difluoro group destabilizes the electron-deficient sulfur center in the trigonal bipyramidal transition state. |
| SO₂ Extrusion (Solvolysis) | Sₙ1-type | Significantly Slower | The formation of the primary, α,α-difluorinated carbocation intermediate is highly energetically unfavorable. |
Advanced Spectroscopic and Computational Elucidation of 2,2 Difluoro 4 Methylpentane 1 Sulfonyl Chloride and Its Derivatives
Application of Nuclear Magnetic Resonance Spectroscopy for Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For fluorinated compounds like 2,2-difluoro-4-methylpentane-1-sulfonyl chloride, ¹⁹F NMR is particularly powerful.
The ¹⁹F nucleus possesses a nuclear spin of ½ and has a natural abundance of 100%, making it highly sensitive for NMR studies. wikipedia.org Its large chemical shift dispersion, typically spanning over 800 ppm, allows for the resolution of signals from fluorine atoms in subtly different chemical environments. wikipedia.org This high sensitivity and wide chemical shift range make ¹⁹F NMR an excellent technique for monitoring the progress of reactions involving fluorinated compounds.
For a hypothetical reaction involving this compound, one could observe the disappearance of the reactant's characteristic ¹⁹F signal and the appearance of a new signal corresponding to the fluorinated product. The chemical shift of the geminal difluoro group (-CF₂-) in the title compound is expected to be in the range of +80 to +140 ppm relative to CFCl₃. ucsb.edu The exact chemical shift would be influenced by the electron-withdrawing sulfonyl chloride group.
Table 1: Predicted ¹⁹F NMR Data for this compound
| Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| -CF₂ -SO₂Cl | +90 to +120 | Triplet | JHF ≈ 15-25 Hz |
This interactive table provides predicted ¹⁹F NMR data based on typical values for similar structural motifs.
The coupling of the fluorine nuclei to adjacent protons would provide further structural information. For this compound, the two fluorine atoms would likely appear as a triplet due to coupling with the two protons on the adjacent methylene (B1212753) group (-CH₂-).
In instances where a reaction yields a complex mixture of products and byproducts, one-dimensional NMR spectra can become crowded and difficult to interpret. Multidimensional NMR techniques, such as ¹H-¹⁹F Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for resolving these complexities. researchgate.net These experiments correlate the signals of fluorine nuclei with those of protons that are one or more bonds away, allowing for the unambiguous assignment of signals and the elucidation of the structures of all components in the mixture. For example, a ¹H-¹⁹F HMBC spectrum would show a correlation between the fluorine signal of the -CF₂- group and the proton signals of the adjacent methylene group and the more distant methyl groups of the isobutyl moiety.
Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule and monitoring their transformations during a chemical reaction. The sulfonyl chloride group (-SO₂Cl) has characteristic vibrational modes that are readily identifiable.
The asymmetric and symmetric stretching vibrations of the S=O bonds in sulfonyl chlorides typically appear in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively. organicchemistrydata.org The S-Cl stretching vibration is observed at lower frequencies, generally in the range of 300-400 cm⁻¹. wikipedia.org For a related compound, 3,3,3-trifluoropropane-1-sulfonyl chloride, the S=O stretching bands were observed in the IR and Raman spectra, confirming the presence of the sulfonyl group. conicet.gov.arconicet.gov.ar
Table 2: Characteristic Vibrational Frequencies for Aliphatic Sulfonyl Chlorides
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| S=O Asymmetric Stretch | 1370 - 1410 | Strong (IR) |
| S=O Symmetric Stretch | 1166 - 1204 | Strong (IR) |
| C-F Stretch | 1000 - 1400 | Strong (IR) |
| S-Cl Stretch | 300 - 400 | Medium (Raman) |
This interactive table displays typical IR and Raman absorption frequencies for key functional groups in aliphatic sulfonyl chlorides.
During a reaction where the sulfonyl chloride is converted to another functional group, such as a sulfonamide or a sulfonate ester, the disappearance of the S-Cl stretching band and the appearance of new bands corresponding to the new functional group can be monitored. The C-F stretching vibrations, typically found in the 1000-1400 cm⁻¹ region, would also be present in the spectra of this compound.
High-Resolution Mass Spectrometry for Reaction Intermediate Identification
High-resolution mass spectrometry (HRMS) is a crucial tool for determining the elemental composition of molecules and for identifying transient reaction intermediates. In the context of reactions involving this compound, HRMS can provide the exact mass of the molecular ion, confirming its chemical formula.
The fragmentation pattern in the mass spectrum provides valuable structural information. For aliphatic sulfonyl chlorides, common fragmentation pathways include the loss of the chlorine atom, the SO₂Cl group, or cleavage of the alkyl chain. libretexts.org For instance, the fragmentation of aromatic sulfonamides often involves the loss of SO₂. nih.gov While the specific fragmentation of this compound has not been documented, analogous fragmentation patterns can be expected.
Table 3: Plausible Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Structure | m/z (calculated) |
|---|---|---|
| [M-Cl]⁺ | [C₆H₁₁F₂SO₂]⁺ | 185.04 |
| [M-SO₂Cl]⁺ | [C₆H₁₁F₂]⁺ | 117.08 |
| [C₄H₉]⁺ | Isobutyl cation | 57.07 |
This interactive table shows potential fragment ions and their calculated mass-to-charge ratios for this compound.
By using techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), it is possible to gently ionize and detect reaction intermediates, providing mechanistic insights that are not obtainable by other methods.
Computational Chemistry Approaches
Computational chemistry provides a theoretical framework to understand and predict the properties of molecules.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, geometry, and vibrational frequencies of molecules. researchgate.netnih.gov For this compound, DFT calculations could be employed to predict its three-dimensional structure, bond lengths, and bond angles. A study on 3,3,3-trifluoropropane-1-sulfonyl chloride utilized DFT calculations to analyze its molecular and vibrational properties. conicet.gov.arconicet.gov.ar
Furthermore, DFT can provide insights into the electronic properties of the molecule, such as the distribution of electron density and the energies of the molecular orbitals (HOMO and LUMO). This information is valuable for understanding the reactivity of the sulfonyl chloride group. The calculated vibrational frequencies from DFT can be compared with experimental IR and Raman spectra to aid in the assignment of the observed bands. researchgate.net For instance, DFT calculations on arenesulfonyl chlorides have been used to study their reactivity. researchgate.net
Molecular Dynamics Simulations for Solvent Effects on Reactivity
MD simulations can model the explicit interactions between the sulfonyl chloride and a variety of solvent molecules, providing insights into how the solvent shell influences the reaction dynamics. For instance, in a nucleophilic substitution reaction, the arrangement of solvent molecules around the sulfonyl chloride group can either facilitate or hinder the approach of a nucleophile.
Key aspects that can be investigated using MD simulations include:
Solvation Shell Structure: Analysis of the radial distribution function (RDF) from MD simulations can reveal the structure of the solvent molecules around the electrophilic sulfur atom of the sulfonyl chloride. This provides a picture of the immediate chemical environment and its potential steric and electronic effects.
Solvent Reorganization Energy: The energy required to reorganize the solvent molecules to accommodate the transition state of a reaction can be calculated from MD simulations. Solvents with high reorganization energies can significantly slow down a reaction.
Hydrogen Bonding: In protic solvents like water or alcohols, hydrogen bonding to the oxygen atoms of the sulfonyl group can influence the electrophilicity of the sulfur atom. MD simulations can quantify the extent and dynamics of this hydrogen bonding.
A hypothetical study could involve simulating this compound in a box of explicit solvent molecules (e.g., water, acetonitrile (B52724), or a non-polar solvent like hexane). The simulation would track the positions and velocities of all atoms over time, governed by a force field that describes the interatomic interactions.
Hypothetical Radial Distribution Function Data
The following interactive table represents hypothetical data that could be obtained from an MD simulation, showing the radial distribution function g(r) for solvent atoms around the sulfur atom of this compound in different solvents. A higher peak in g(r) at a short distance indicates a more structured and tightly bound solvation shell.
| Solvent | Atom Pair | Peak Distance (Å) | Peak Intensity (g(r)) |
| Water | S···O(water) | 3.2 | 2.5 |
| Acetonitrile | S···N(acetonitrile) | 4.5 | 1.8 |
| Hexane | S···C(hexane) | 5.8 | 1.2 |
This is a hypothetical representation of data.
Transition State Analysis and Reaction Pathway Prediction
The prediction of reaction pathways and the characterization of transition states for reactions involving this compound can be achieved through quantum mechanical calculations, such as Density Functional Theory (DFT). These methods allow for the exploration of the potential energy surface of a reaction, identifying the low-energy paths that connect reactants to products. For sulfonyl chlorides, nucleophilic substitution reactions are of primary interest.
Two common mechanisms for nucleophilic substitution at a sulfonyl group are the concerted SN2-like mechanism and the stepwise addition-elimination mechanism. mdpi.com
SN2-like Mechanism: In this pathway, the nucleophile attacks the sulfur atom, and the chloride leaving group departs in a single, concerted step. This proceeds through a single transition state.
Addition-Elimination Mechanism: This mechanism involves the formation of a pentacoordinate intermediate, known as a sulfurane, which then eliminates the chloride ion in a second step. This pathway involves two transition states and one intermediate.
Computational studies on arenesulfonyl chlorides have shown that the reaction mechanism can be influenced by factors such as the nature of the nucleophile and the substituents on the aromatic ring. mdpi.com For this compound, the bulky and electron-withdrawing fluorinated alkyl group would likely influence the stability of the transition state or intermediate.
Hypothetical Energy Profile for Nucleophilic Attack
The following table presents hypothetical relative free energies (ΔG) for the stationary points along two possible reaction pathways for the hydrolysis of this compound, as might be calculated using DFT.
| Species | SN2-like Pathway ΔG (kcal/mol) | Addition-Elimination Pathway ΔG (kcal/mol) |
| Reactants | 0.0 | 0.0 |
| Transition State 1 | +18.5 | +22.1 |
| Intermediate | N/A | +15.3 |
| Transition State 2 | N/A | +19.8 |
| Products | -12.0 | -12.0 |
This is a hypothetical representation of data.
Based on these hypothetical calculations, the SN2-like pathway would be favored due to its lower activation energy barrier.
Conformational Analysis of the Fluorinated Alkane Chain
The presence of two fluorine atoms on the second carbon of the pentane (B18724) chain in this compound has a significant impact on its conformational preferences. nih.govsoton.ac.uk Fluorine substitution is known to strongly influence the conformation of alkane chains, and this effect is dependent on the polarity of the medium. acs.orgiucc.ac.il
The conformational landscape of the fluorinated alkane chain can be explored computationally by rotating the single bonds and calculating the relative energies of the resulting conformers. The key dihedral angles to consider are those around the C1-C2, C2-C3, and C3-C4 bonds. The interactions between the bulky sulfonyl chloride group, the gem-difluoro group, and the isobutyl group will determine the most stable conformations.
The gauche effect, where a gauche arrangement of electronegative substituents is preferred over an anti arrangement, is a critical factor in the conformation of fluorinated alkanes. However, in the case of gem-difluoro compounds, the situation is more complex. One of the C-F bonds will always be in a position to have a gauche interaction with a C-C bond, regardless of the conformation. nih.gov
Hypothetical Dihedral Angles and Relative Energies
The following interactive table shows hypothetical data for the low-energy conformers of a simplified model, 1,1-difluorobutane, which can provide insights into the conformational preferences of the 2,2-difluoro-4-methylpentane chain. The energies are relative to the most stable conformer.
| Conformer | Dihedral Angle (F-C-C-C) | Relative Energy (kcal/mol) |
| Anti | 180° | 0.0 |
| Gauche+ | +60° | 0.5 |
| Gauche- | -60° | 0.5 |
This is a hypothetical representation of data based on general principles of fluorinated alkane conformations.
The polarity of the solvent is also expected to play a role in the conformational equilibrium. nih.gov More polar solvents may stabilize conformers with larger dipole moments.
Applications of 2,2 Difluoro 4 Methylpentane 1 Sulfonyl Chloride in Complex Organic Synthesis
As a Chiral Building Block for Stereoselective Synthesis
The presence of a stereocenter at the C4 position of 2,2-difluoro-4-methylpentane-1-sulfonyl chloride makes it an attractive candidate for use as a chiral building block in asymmetric synthesis. The inherent chirality of the molecule can be leveraged to control the stereochemical outcome of various transformations, leading to the synthesis of enantioenriched products.
The highly reactive sulfonyl chloride moiety serves as a versatile handle for the introduction of the chiral 2,2-difluoro-4-methylpentyl group onto a wide range of substrates. Reaction with nucleophiles such as amines and alcohols readily affords the corresponding chiral sulfonamides and sulfonate esters. These derivatives can then participate in a variety of stereoselective reactions.
Key Stereoselective Applications:
Chiral Auxiliaries: The 2,2-difluoro-4-methylpentylsulfonyl group can function as a chiral auxiliary, directing the stereoselective formation of new stereocenters. For instance, a chiral sulfonamide derived from this compound could be used to control the stereochemistry of an aldol reaction or a Michael addition. The steric bulk of the chiral backbone, coupled with the electronic influence of the difluoromethyl group, could create a highly ordered transition state, leading to high diastereoselectivity.
Diastereoselective Reactions: The fluorine atoms at the C2 position can exert a significant influence on the stereochemical course of reactions at adjacent centers. The strong electron-withdrawing nature of fluorine can alter the acidity of neighboring protons and influence the conformational preferences of the molecule, thereby directing the approach of incoming reagents. This "fluorine effect" has been observed to be a powerful tool in substrate-controlled diastereoselective reactions.
Synthesis of Chiral Sulfur Compounds: The sulfonyl chloride can be a precursor to a variety of chiral sulfur-containing compounds, such as sulfinamides and sulfinates, which are themselves valuable intermediates in asymmetric synthesis. nih.govnih.govacs.orgnih.gov
| Reaction Type | Potential Stereochemical Control | Key Influencing Factors |
| Aldol Reactions | High diastereoselectivity | Chiral sulfonamide auxiliary, steric hindrance from the isobutyl group, electronic effects of the difluoro group. |
| Michael Additions | Enantioselective or diastereoselective formation of C-C bonds | Use as a chiral ligand precursor or chiral auxiliary. |
| Asymmetric Hydrogenations | Control of facial selectivity | Formation of chiral ligands for transition metal catalysts. |
Introduction of Fluorinated Motifs into Pharmacologically Relevant Scaffolds
The incorporation of fluorinated groups is a well-established strategy in drug discovery for optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. The difluoromethyl group, in particular, is considered a bioisostere of hydroxyl, thiol, and amine functionalities, offering the potential for improved metabolic stability and membrane permeability. nih.govnih.gov
This compound provides a direct route for the introduction of the lipophilic and metabolically robust 2,2-difluoro-4-methylpentylsulfonyl moiety into biologically active molecules. This can lead to the development of new drug candidates with enhanced therapeutic profiles.
Impact on Pharmacological Properties:
| Property | Influence of the 2,2-Difluoro-4-methylpentylsulfonyl Group |
| Metabolic Stability | The strong C-F bonds are resistant to oxidative metabolism, potentially increasing the half-life of the drug. |
| Lipophilicity | The fluorinated alkyl chain increases lipophilicity, which can improve membrane permeability and oral bioavailability. |
| Binding Affinity | The sulfonyl group can act as a hydrogen bond acceptor, while the difluoromethyl group can participate in non-covalent interactions, potentially enhancing binding to target proteins. |
| pKa Modulation | The electron-withdrawing nature of the sulfonyl and difluoro groups can influence the pKa of nearby functional groups, affecting drug-receptor interactions. |
Table of Potential Pharmacological Scaffolds:
| Scaffold | Potential Therapeutic Area | Rationale for Fluorination |
| Piperidines | CNS disorders, Oncology | Improved blood-brain barrier penetration and metabolic stability. |
| Pyrrolidines | Antiviral, Antibacterial | Enhanced binding affinity and resistance to enzymatic degradation. |
| Indoles | Anti-inflammatory, Anticancer | Increased lipophilicity and modulation of receptor interactions. |
Precursor for Advanced Materials and Polymers
The unique properties imparted by fluorine are not limited to pharmaceuticals; they are also highly sought after in materials science. Fluorinated polymers are known for their high thermal stability, chemical resistance, and low surface energy. This compound can serve as a valuable monomer or functionalizing agent for the synthesis of novel fluorinated polymers and materials.
The sulfonyl chloride group can be readily converted into other functional groups suitable for polymerization, such as sulfonyl azides or sulfonate esters. These can then be incorporated into polymer backbones or used to modify the surface of existing materials.
Potential Material Applications:
Fluorinated Polymers: Copolymerization of derivatives of this compound with other monomers could lead to the creation of specialty polymers with tailored properties, such as high-performance elastomers or coatings with low coefficients of friction.
Functional Coatings: The 2,2-difluoro-4-methylpentylsulfonyl group can be introduced onto surfaces to create hydrophobic and oleophobic coatings. Such coatings are useful for applications requiring water and oil repellency.
Electrolytes for Batteries: The presence of the electron-withdrawing sulfonyl and difluoro groups could lead to the development of novel electrolytes with enhanced ionic conductivity and electrochemical stability for use in lithium-ion batteries.
| Material Type | Potential Properties | Example Application |
| Specialty Polymer | High thermal stability, chemical inertness | High-performance seals and gaskets |
| Surface Coating | Hydrophobicity, oleophobicity | Anti-fouling coatings for marine applications |
| Polymer Electrolyte | Enhanced ionic conductivity, electrochemical stability | Safer and more efficient lithium-ion batteries |
Utility in the Synthesis of Novel Reagents and Catalysts
The reactivity of the sulfonyl chloride group makes this compound a useful starting material for the synthesis of new reagents and catalysts. By transforming the sulfonyl chloride into other functional groups, a diverse range of molecular architectures with potential applications in catalysis can be accessed.
For example, reaction with amines can lead to the formation of chiral sulfonamides, which can serve as ligands for transition metal catalysts in asymmetric transformations. The steric and electronic properties of the 2,2-difluoro-4-methylpentylsulfonyl group can be fine-tuned to achieve high levels of enantioselectivity in catalytic reactions.
Furthermore, the sulfonyl chloride can be converted to sulfonyl fluorides, which have gained prominence in the field of "click chemistry" due to their high reactivity and selectivity. This opens up possibilities for the development of novel bioconjugation reagents and probes.
Examples of Potential Reagent and Catalyst Synthesis:
Chiral Ligands: Synthesis of chiral sulfonamide-based ligands for asymmetric catalysis, such as in asymmetric hydrogenation or carbon-carbon bond-forming reactions.
Organocatalysts: Development of chiral sulfonamide-containing organocatalysts for enantioselective reactions. acs.org
Click Chemistry Reagents: Conversion to sulfonyl fluorides for use in SuFEx (Sulfur(VI) Fluoride (B91410) Exchange) click chemistry, enabling the rapid and efficient construction of complex molecules.
Future Research Directions and Emerging Methodologies
Green Chemistry Approaches for Sustainable Synthesis of the Compound
The development of environmentally benign synthetic routes for organofluorine compounds is a significant area of contemporary chemical research. Future studies on the synthesis of 2,2-difluoro-4-methylpentane-1-sulfonyl chloride are expected to focus on green chemistry principles to minimize hazardous waste and improve efficiency.
One promising approach is the use of water as a solvent, which is considered an environmentally benign reaction medium. chemrxiv.org Research on other sulfonyl halides has demonstrated that oxyhalogenation of thiols and disulfides can be efficiently carried out in water. researchgate.net Adapting such aqueous methods for the synthesis of this compound from its corresponding thiol or disulfide precursor would represent a significant step towards a more sustainable process. Another green strategy involves one-pot syntheses from stable and readily available starting materials, such as thiols and disulfides, using environmentally friendly oxidants. nih.govnih.gov The development of a one-pot process for this compound could simplify the synthetic procedure and reduce waste. nih.govnih.gov
Future research could explore the use of N-chlorosuccinimide (NCS) as a chlorinating agent, which is considered a greener alternative to other reagents. researchgate.net The byproduct of NCS, succinimide, can be recovered and reconverted to NCS, making the process more sustainable. researchgate.net
Table 1: Potential Green Synthesis Strategies for this compound
| Strategy | Starting Material | Reagents | Solvent | Potential Advantages |
|---|---|---|---|---|
| Aqueous Oxyhalogenation | 2,2-difluoro-4-methylpentane-1-thiol | Oxone-KCl | Water | Use of a green solvent, mild reaction conditions. |
| One-Pot Synthesis | 2,2-difluoro-4-methylpentyl disulfide | NaOCl·5H₂O, KF | Acetonitrile (B52724)/Water | High efficiency, use of stable substrates. nih.gov |
Photoredox and Electrochemical Catalysis in Reactions Involving the Compound
Photoredox and electrochemical catalysis offer mild and efficient alternatives to traditional methods for generating reactive intermediates. These techniques are expected to play a crucial role in exploring the reactivity of this compound.
Visible-light photoredox catalysis is a powerful tool for generating sulfonyl radicals from sulfonyl chlorides. researchgate.netnih.govnih.gov Future research could investigate the photoredox-catalyzed radical-radical cross-coupling of this compound with various trifluoroborate salts to synthesize a diverse range of sulfone compounds. researchgate.netnih.gov This strategy is known for its redox neutrality and good substrate generality under benign reaction conditions. researchgate.netnih.gov Additionally, the photoredox-mediated generation of a 2,2-difluoro-4-methylpentanesulfonyl radical could be utilized in addition reactions to alkenes and alkynes, enabling the synthesis of complex fluorinated sulfones. chemrxiv.orgacs.org
Electrochemical methods provide another avenue for the synthesis and transformation of sulfonyl compounds. nih.govrsc.orgorganic-chemistry.org An electroreductive protocol could be developed for the radical fluorosulfonylation of vinyl triflates using this compound as the sulfonyl radical source. organic-chemistry.org Such metal-free methods often feature mild conditions and are scalable. organic-chemistry.org Furthermore, electrochemical oxidation of the corresponding sulfonyl hydrazide could be explored as a synthetic route to 2,2-difluoro-4-methylpentane-1-sulfonyl fluoride (B91410), a related and valuable compound. rsc.org
Table 2: Emerging Catalytic Methodologies for this compound
| Methodology | Reaction Type | Potential Substrates | Expected Products |
|---|---|---|---|
| Photoredox Catalysis | Radical-Radical Cross-Coupling | Allyl, benzyl, vinyl trifluoroborates | 2,2-difluoro-4-methylpentyl sulfones. researchgate.netnih.gov |
| Photoredox Catalysis | Fluoroalkyl-sulfonylalkylation | Alkenes, alkynes | Complex fluorinated sulfones. chemrxiv.org |
| Electrochemical Catalysis | Radical Fluorosulfonylation | Vinyl triflates | β-Keto-2,2-difluoro-4-methylpentyl sulfones. organic-chemistry.org |
Chemoenzymatic Synthetic Strategies
The integration of enzymatic methods with traditional organic synthesis, known as chemoenzymatic synthesis, offers a powerful approach for the production of chiral molecules with high enantioselectivity. While there is no specific literature on chemoenzymatic strategies for this compound, the general principles of biocatalysis can be applied to envision future research directions.
Enzymes such as lipases and transaminases could be employed for the kinetic resolution of racemic precursors to chiral this compound or its derivatives. For instance, a prochiral ketone could be stereoselectively reduced using a ketoreductase to yield a chiral alcohol, which could then be converted to the target compound. Alternatively, a racemic amine precursor could be resolved using a lipase-catalyzed acylation.
Future research could focus on designing multi-step chemoenzymatic pathways for the asymmetric synthesis of derivatives of this compound. This would involve identifying suitable enzymes that can tolerate the fluorinated substrate and developing reaction conditions that are compatible with both the enzymatic and chemical steps.
Development of High-Throughput Screening Methods for Reactivity Optimization
High-throughput screening (HTS) is a valuable tool for rapidly optimizing reaction conditions and discovering new reactivity. For a compound like this compound, HTS methods could be developed to accelerate the exploration of its chemical space.
A key area for future research would be the development of HTS assays to screen for optimal catalysts, solvents, and reaction conditions for reactions involving this compound. For example, in the context of photoredox catalysis, a 96-well plate format could be used to screen a library of photocatalysts and additives to maximize the yield of a desired cross-coupling product. Mass spectrometry is a preferred method for identifying successful reactions in HTS due to its high sensitivity and speed. rsc.org
Furthermore, HTS could be employed to explore the substrate scope of reactions involving this compound in a systematic manner. By reacting this compound with a diverse library of coupling partners, new and unexpected reactivity could be discovered. Integrating HTS with reaction dynamics monitoring could also help in determining the optimal reaction time to maximize product yields. rsc.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2,2-difluoro-4-methylpentane-1-sulfonyl chloride, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves sulfonation followed by chlorination. For example, analogous sulfonyl chlorides are synthesized via thiol or sulfide intermediates reacted with chlorine gas under controlled pH (4–6) and low temperatures (0–5°C) to minimize side reactions like over-chlorination . Optimization requires monitoring reaction progress via TLC or GC-MS, adjusting stoichiometry (e.g., 1:1.2 molar ratio of sulfide to Cl₂), and using inert atmospheres to prevent hydrolysis. Post-synthesis purification via fractional distillation or recrystallization in non-polar solvents (e.g., hexane) improves purity (>98%) .
Q. How can researchers verify the purity and structural integrity of this sulfonyl chloride?
- Methodological Answer : Combine multiple analytical techniques:
- NMR (¹H/¹⁹F/¹³C) : Confirm fluorine substitution patterns and methyl group positions. For example, ¹⁹F NMR chemical shifts for geminal difluoro groups typically appear at δ −110 to −120 ppm .
- FT-IR : Detect characteristic S=O stretches (~1360 cm⁻¹) and S-Cl bonds (~580 cm⁻¹) .
- HPLC : Assess purity using a C18 column with acetonitrile/water (70:30) mobile phase, monitoring at 254 nm .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use acid-resistant gloves, face shields, and fume hoods due to its corrosive and lachrymatory properties.
- Waste Management : Quench residual sulfonyl chloride with ice-cold sodium bicarbonate (5% w/v) before disposal. Collect hydrolyzed byproducts in designated halogenated waste containers .
Advanced Research Questions
Q. How do steric and electronic effects of the difluoro and methyl groups influence its reactivity in nucleophilic substitution reactions?
- Methodological Answer : The geminal difluoro group increases electrophilicity at the sulfonyl center via electron-withdrawing inductive effects, accelerating reactions with amines or alcohols. However, steric hindrance from the 4-methyl group may reduce accessibility to bulky nucleophiles. Kinetic studies using UV-Vis or stopped-flow techniques can quantify rate constants (k) under varying nucleophile concentrations (0.1–1.0 M) and temperatures (25–50°C) . Computational modeling (DFT at B3LYP/6-31G*) further predicts transition-state geometries and charge distribution .
Q. What strategies resolve contradictions in reported reaction outcomes (e.g., competing elimination vs. substitution)?
- Methodological Answer : Divergent pathways often arise from solvent polarity and base strength. For example:
- Polar aprotic solvents (DMF, DMSO) : Favor SN2 mechanisms, promoting substitution.
- Bulky bases (DBU, DIPEA) : May induce elimination via E2 pathways.
Systematic screening using DOE (Design of Experiments) matrices (e.g., varying solvent, base, temperature) coupled with LC-MS monitoring identifies dominant pathways .
Q. How can researchers characterize transient intermediates in its degradation or hydrolysis?
- Methodological Answer : Use time-resolved techniques:
- Stopped-Flow IR : Track hydrolysis intermediates like sulfonic acids (appearance of S-O-H stretches at ~1200 cm⁻¹).
- ESI-MS in negative ion mode : Detect sulfonate anions ([M-H]⁻) with isotopic patterns confirming fluorine presence .
Key Considerations
- Contradiction Management : Conflicting reactivity data (e.g., SN1 vs. SN2 dominance) require revisiting solvent dielectric constants and ion-pairing effects using conductivity measurements .
- Advanced Modeling : Molecular dynamics simulations (AMBER or GROMACS) can predict solvation effects and transition states, aligning with experimental kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
